Cas no 204067-08-3 (1-(pyridin-2-yl)cyclohexylmethanamine)

1-(Pyridin-2-yl)cyclohexylmethanamine is a versatile organic compound featuring a pyridine-substituted cyclohexyl scaffold with an amine functional group. Its structure combines the rigidity of the cyclohexane ring with the electron-rich pyridine moiety, making it a valuable intermediate in medicinal chemistry and ligand design. The amine group enhances reactivity, enabling further derivatization for applications in catalysis, drug discovery, and material science. The compound's balanced lipophilicity and steric profile contribute to its utility in modulating pharmacokinetic properties in bioactive molecules. Its stability under standard conditions ensures ease of handling in synthetic workflows. This compound is particularly useful for constructing complex heterocyclic frameworks or as a building block for pharmacophores targeting CNS and enzyme-related pathways.
1-(pyridin-2-yl)cyclohexylmethanamine structure
204067-08-3 structure
Product name:1-(pyridin-2-yl)cyclohexylmethanamine
CAS No:204067-08-3
MF:C12H18N2
MW:190.284722805023
MDL:MFCD22205895
CID:2193713
PubChem ID:15521633

1-(pyridin-2-yl)cyclohexylmethanamine Chemical and Physical Properties

Names and Identifiers

    • (1-(Pyridin-2-yl)cyclohexyl)methanamine
    • 1-(pyridin-2-yl)cyclohexylmethanamine
    • SCHEMBL6182607
    • (1-pyridin-2-ylcyclohexyl)methanamine
    • [1-(2-pyridinyl)cyclohexyl]methanamine
    • 204067-08-3
    • AKOS006308349
    • 1-(2-Pyridinyl)cyclohexanemethanamine
    • CS-0531070
    • E80476
    • DB-344463
    • EN300-1850254
    • 1-[1-(pyridin-2-yl)cyclohexyl]methanamine
    • [1-(pyridin-2-yl)cyclohexyl]methanamine
    • DTXSID201287067
    • MDL: MFCD22205895
    • Inchi: InChI=1S/C12H18N2/c13-10-12(7-3-1-4-8-12)11-6-2-5-9-14-11/h2,5-6,9H,1,3-4,7-8,10,13H2
    • InChI Key: XGYWBGLMCUFVOB-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 190.146998583Da
  • Monoisotopic Mass: 190.146998583Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.9Ų

1-(pyridin-2-yl)cyclohexylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D405946-250mg
C-(1-Pyridin-2-yl-cyclohexyl)-methylamine hydrochloride
204067-08-3 95%
250mg
$580 2024-08-03
Enamine
EN300-1850254-1.0g
[1-(pyridin-2-yl)cyclohexyl]methanamine
204067-08-3
1g
$1100.0 2023-05-26
Enamine
EN300-1850254-0.25g
[1-(pyridin-2-yl)cyclohexyl]methanamine
204067-08-3
0.25g
$642.0 2023-09-19
Enamine
EN300-1850254-5.0g
[1-(pyridin-2-yl)cyclohexyl]methanamine
204067-08-3
5g
$3189.0 2023-05-26
Enamine
EN300-1850254-0.5g
[1-(pyridin-2-yl)cyclohexyl]methanamine
204067-08-3
0.5g
$671.0 2023-09-19
Enamine
EN300-1850254-0.1g
[1-(pyridin-2-yl)cyclohexyl]methanamine
204067-08-3
0.1g
$615.0 2023-09-19
Enamine
EN300-1850254-2.5g
[1-(pyridin-2-yl)cyclohexyl]methanamine
204067-08-3
2.5g
$1370.0 2023-09-19
Enamine
EN300-1850254-10.0g
[1-(pyridin-2-yl)cyclohexyl]methanamine
204067-08-3
10g
$4729.0 2023-05-26
Enamine
EN300-1850254-10g
[1-(pyridin-2-yl)cyclohexyl]methanamine
204067-08-3
10g
$3007.0 2023-09-19
Enamine
EN300-1850254-1g
[1-(pyridin-2-yl)cyclohexyl]methanamine
204067-08-3
1g
$699.0 2023-09-19

Additional information on 1-(pyridin-2-yl)cyclohexylmethanamine

1-(Pyridin-2-yl)cyclohexylmethanamine: An Overview of a Promising Compound

1-(Pyridin-2-yl)cyclohexylmethanamine (CAS No. 204067-08-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 1-(pyridin-2-yl)cyclohexylmethanamine, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

1-(Pyridin-2-yl)cyclohexylmethanamine is a derivative of pyridine and cyclohexane, featuring an amine group attached to the cyclohexane ring. The compound's molecular formula is C13H18N2, and its molecular weight is approximately 198.30 g/mol. The presence of the pyridine ring imparts significant aromatic character to the molecule, while the cyclohexane ring provides structural rigidity and conformational stability. These features contribute to the compound's unique chemical and physical properties, such as solubility, stability, and reactivity.

The compound is typically synthesized through a multi-step process involving the reaction of 2-pyridinecarboxaldehyde with cyclohexylmethylamine in the presence of a suitable reducing agent. This synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production. Recent advancements in synthetic chemistry have also explored alternative methods to improve the efficiency and sustainability of the synthesis process.

Biological Activities and Mechanisms of Action

1-(Pyridin-2-yl)cyclohexylmethanamine has been extensively studied for its biological activities, which include anti-inflammatory, analgesic, and neuroprotective effects. One of the key mechanisms by which this compound exerts its therapeutic benefits is through its interaction with specific receptors in the central nervous system (CNS). Research has shown that 1-(pyridin-2-yl)cyclohexylmethanamine can modulate GABAergic and glutamatergic neurotransmission, leading to reduced neuronal excitability and enhanced neuroprotection.

In addition to its central nervous system effects, 1-(pyridin-2-yl)cyclohexylmethanamine has also demonstrated anti-inflammatory properties. Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues. This property makes it a potential candidate for treating inflammatory disorders such as arthritis and inflammatory bowel disease (IBD).

Clinical Applications and Research Developments

The potential therapeutic applications of 1-(pyridin-2-yl)cyclohexylmethanamine have been explored in several preclinical studies and early-stage clinical trials. One notable area of research is its use as an analgesic for chronic pain management. Preclinical studies have shown that 1-(pyridin-2-yl)cyclohexylmethanamine can effectively reduce pain sensitivity in animal models of neuropathic pain without causing significant side effects.

In addition to pain management, there is growing interest in using 1-(pyridin-2-yl)cyclohexylmethanamine for neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Recent studies have suggested that the compound can protect neurons from oxidative stress and promote neurogenesis, which are critical factors in slowing down disease progression.

Safety Profile and Future Directions

The safety profile of 1-(pyridin-2-yl)cyclohexylmethanamine is an important consideration for its potential clinical use. Preclinical toxicology studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

The future directions for research on 1-(pyridin-2-yl)cyclohexylmethanamine include optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects. Additionally, there is ongoing work to develop novel formulations that can improve drug delivery and target specific tissues or organs.

In conclusion, 1-(pyridin-2-yl)cyclohexylmethanamine (CAS No. 204067-08-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments in various medical fields.

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